H-Met-lys-oh formiate salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

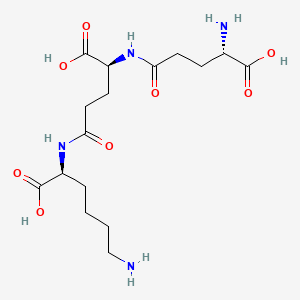

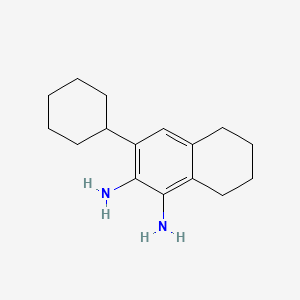

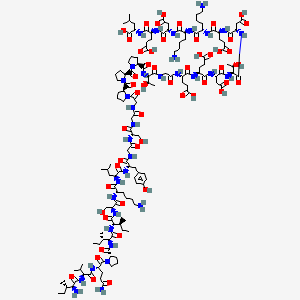

H-Met-Lys-OH formiate salt is a bioactive peptide . It has a molecular formula of C12H25N3O5S and a molecular weight of 323.408.

Molecular Structure Analysis

The molecular structure of H-Met-Lys-OH formiate salt consists of 12 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom. The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of H-Met-Lys-OH formiate salt are not fully detailed in the available resources. It has a molecular weight of 323.41 .科学的研究の応用

Life Science Research

“H-Met-lys-oh formiate salt” is used in life science research . It’s provided by specialist distributors like Amerigo Scientific and Alfa Chemistry for experimental and research use. However, the specific applications in life science research are not detailed in the available resources.

Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards of “H-Met-lys-oh formiate salt” are available for accurate results .

Biochemical and Physiological Actions

“Met-Lys formate salt” is a dipeptide . Dipeptides are used in various biochemical and physiological studies due to their role in protein synthesis and other biological processes .

Thermal Energy Storage

Formate salts, including “Met-Lys formate salt”, are being examined as potential phase change materials (PCMs) for middle-high temperature (≤250 °C) latent heat thermal energy storage applications . The thermophysical properties of three formate salts were characterized: pure sodium formate and binary blends of sodium/potassium formate and sodium/calcium formate .

Source of Highly Reactive CO2 Radical Anions

In some studies, a formate salt compound is used as the source of highly reactive CO2 radical anions . This can be useful in various chemical reactions and processes .

Corrosion Studies

Formate salts, including “Met-Lys formate salt”, are used in corrosion studies . For example, mild carbon steel was immersed in molten sodium formate for up to 2000 hours. Sodium formate was found to be non-corrosive, as calculated by mass loss and confirmed by cross-sectional high-resolution microscopy .

作用機序

Safety and Hazards

Safety measures for handling H-Met-Lys-OH formiate salt include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid;formic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTFBBAHFWVVKS-OZZZDHQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745597 |

Source

|

| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104809-21-4 |

Source

|

| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-2-propen-1-yl)oxy]-1,3-benzothiazole](/img/structure/B561441.png)

![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)